Cas no 851801-49-5 (2-{(4-chlorophenyl)methylsulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole)

2-{(4-Chlorophenyl)methylsulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole is a specialized organic compound featuring a cyclohexanecarbonyl core linked to a 4,5-dihydro-1H-imidazole moiety and a (4-chlorophenyl)methylsulfanyl substituent. This structure imparts unique reactivity and potential applications in medicinal chemistry, particularly as an intermediate for bioactive molecules. The presence of the chlorophenyl group enhances lipophilicity, while the imidazole ring offers coordination and hydrogen-bonding capabilities. Its well-defined molecular architecture makes it suitable for targeted synthesis in pharmaceutical research, where precise functionalization is critical. The compound’s stability under standard conditions further supports its utility in multi-step synthetic pathways.
2-{(4-chlorophenyl)methylsulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole structure
851801-49-5 structure
Product Name:2-{(4-chlorophenyl)methylsulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole
CAS No:851801-49-5
MF:C17H21ClN2OS
MW:336.879441976547
CID:6010387
PubChem ID:3559699
Update Time:2025-05-19

2-{(4-chlorophenyl)methylsulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 2-{(4-chlorophenyl)methylsulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole
    • Methanone, [2-[[(4-chlorophenyl)methyl]thio]-4,5-dihydro-1H-imidazol-1-yl]cyclohexyl-
    • (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclohexyl)methanone
    • 851801-49-5
    • AKOS024588814
    • [2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclohexylmethanone
    • 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole
    • F0630-0649
    • Inchi: 1S/C17H21ClN2OS/c18-15-8-6-13(7-9-15)12-22-17-19-10-11-20(17)16(21)14-4-2-1-3-5-14/h6-9,14H,1-5,10-12H2
    • InChI Key: WYJZYMKBZHZCGK-UHFFFAOYSA-N
    • SMILES: C(N1C(SCC2=CC=C(Cl)C=C2)=NCC1)(C1CCCCC1)=O

Computed Properties

  • Exact Mass: 336.1063122g/mol
  • Monoisotopic Mass: 336.1063122g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 415
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 58Ų

Experimental Properties

  • Density: 1.30±0.1 g/cm3(Predicted)
  • Boiling Point: 469.4±47.0 °C(Predicted)
  • pka: 2.33±0.60(Predicted)

2-{(4-chlorophenyl)methylsulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole Pricemore >>

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Additional information on 2-{(4-chlorophenyl)methylsulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole

Professional Introduction to Compound with CAS No. 851801-49-5 and Product Name: 2-{(4-chlorophenyl)methylsulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole

The compound with the CAS number 851801-49-5 and the product name 2-{(4-chlorophenyl)methylsulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a 4-chlorophenylmethylsulfanyl group and a cyclohexanecarbonyl moiety alongside a 4,5-dihydro-1H-imidazole core suggests a multifaceted chemical profile that could be leveraged for designing novel therapeutic agents.

Recent research in the realm of heterocyclic compounds has highlighted the importance of imidazole derivatives in medicinal chemistry. The 4,5-dihydro-1H-imidazole scaffold is particularly noteworthy for its prevalence in biologically active molecules, including antiviral, antibacterial, and anticancer agents. The incorporation of the cyclohexanecarbonyl group into this framework introduces rigidity and potential for selective interactions with biological targets, making it a valuable structural motif for drug design. Furthermore, the 4-chlorophenylmethylsulfanyl substituent adds another layer of complexity, which could modulate the pharmacokinetic properties of the compound and enhance its binding affinity to specific receptors.

One of the most compelling aspects of this compound is its potential as a lead structure for the development of new pharmaceuticals. The combination of the imidazole core, the cyclohexanecarbonyl group, and the 4-chlorophenylmethylsulfanyl moiety creates a unique chemical entity that may exhibit properties not found in existing drugs. This uniqueness is particularly important in today's pharmaceutical landscape, where competition is fierce and the need for innovative therapeutics is paramount. The compound's structural features also make it an attractive candidate for further derivatization, allowing chemists to fine-tune its properties for specific applications.

Current research trends in medicinal chemistry emphasize the exploration of novel heterocyclic compounds with enhanced biological activity. The imidazole derivatives, in particular, have been extensively studied due to their broad spectrum of biological activities. The compound in question aligns well with these trends, as it incorporates several structural elements known to contribute to biological efficacy. For instance, the cyclohexanecarbonyl group can serve as a pharmacophore that interacts with biological targets, while the 4-chlorophenylmethylsulfanyl substituent may enhance solubility and metabolic stability. These features collectively make this compound a promising candidate for further investigation.

In vitro studies have begun to uncover the potential of this compound as a pharmacological agent. Preliminary experiments suggest that it may exhibit inhibitory activity against various enzymes and receptors relevant to human health. For example, derivatives of imidazole have shown promise in inhibiting enzymes involved in inflammation and cancer progression. While more extensive studies are needed to fully elucidate its mechanism of action, these initial findings are encouraging and warrant further exploration. The compound's ability to interact with multiple targets simultaneously could also make it an effective multitargeted drug candidate, addressing complex diseases more comprehensively.

The synthesis of this compound presents an interesting challenge due to its complex structure. However, advances in synthetic methodology have made it increasingly feasible to construct such molecules efficiently. Modern techniques in organic synthesis allow for precise control over molecular architecture, enabling chemists to introduce specific functional groups at desired positions within the molecule. This level of control is crucial for optimizing biological activity and ensuring that the final product meets pharmaceutical standards. Additionally, computational methods can be employed to predict potential binding interactions between the compound and biological targets, further guiding synthetic efforts.

The potential applications of this compound extend beyond traditional therapeutic areas. Its unique structural features may also make it suitable for use as an intermediate in the synthesis of other biologically active molecules. This versatility is highly valued in pharmaceutical research, where lead compounds are often modified to improve their efficacy or reduce side effects. By serving as a building block for more complex structures, this compound could contribute significantly to the development of next-generation drugs.

As research continues to evolve, so too will our understanding of this compound's potential applications. The integration of cutting-edge technologies such as high-throughput screening and machine learning will undoubtedly accelerate the discovery process and lead to new insights into its pharmacological properties. Furthermore, collaborations between academia and industry will be essential for translating laboratory findings into viable therapeutics that can benefit patients worldwide.

In conclusion,2-{(4-chlorophenyl)methylsulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole represents a promising entity in pharmaceutical chemistry with significant potential for further development. Its unique structural features and preliminary biological activity make it an attractive candidate for future research aimed at discovering new drugs. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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